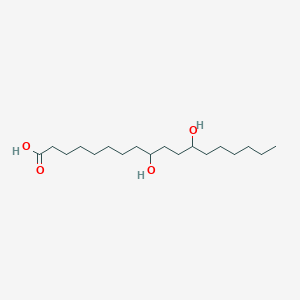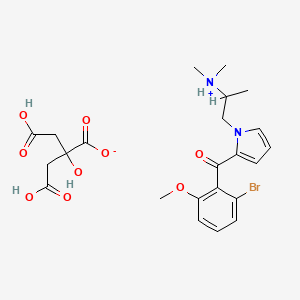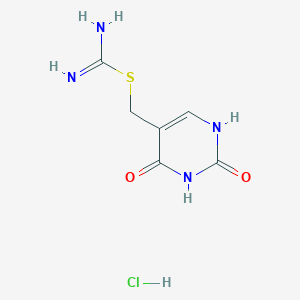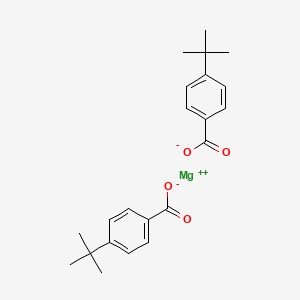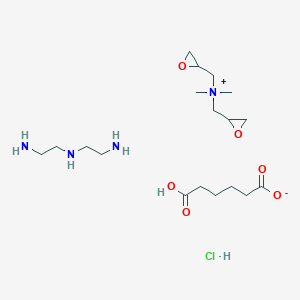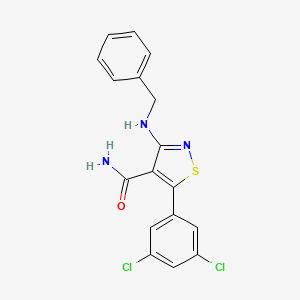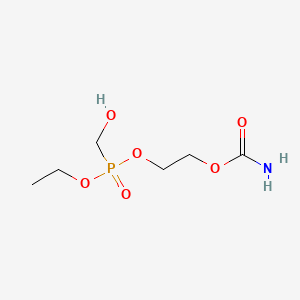
Phosphonic acid, (hydroxymethyl)-, 2-((aminocarbonyl)oxy)ethyl ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonic acid, (hydroxymethyl)-, 2-((aminocarbonyl)oxy)ethyl ethyl ester is a chemical compound known for its unique structure and properties. This compound is part of the phosphonic acid family, which is characterized by the presence of a phosphonic acid group (–PO(OH)2) attached to a carbon atom. The specific structure of this compound includes a hydroxymethyl group, an aminocarbonyl group, and an ethyl ester group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (hydroxymethyl)-, 2-((aminocarbonyl)oxy)ethyl ethyl ester typically involves the reaction of phosphonic acid derivatives with appropriate reagents under controlled conditions. One common method includes the esterification of phosphonic acid with ethyl alcohol in the presence of a catalyst. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. Additionally, purification steps such as distillation or crystallization are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
Phosphonic acid, (hydroxymethyl)-, 2-((aminocarbonyl)oxy)ethyl ethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The aminocarbonyl group can be reduced to form amines.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield formic acid or formaldehyde, while reduction of the aminocarbonyl group can produce primary amines.
Aplicaciones Científicas De Investigación
Phosphonic acid, (hydroxymethyl)-, 2-((aminocarbonyl)oxy)ethyl ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including cancer and bacterial infections.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which phosphonic acid, (hydroxymethyl)-, 2-((aminocarbonyl)oxy)ethyl ethyl ester exerts its effects involves interactions with specific molecular targets. For instance, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved can vary depending on the specific application and target molecule.
Comparación Con Compuestos Similares
Similar Compounds
- Phosphonic acid, (hydroxymethyl)-, 2-((aminocarbonyl)oxy)ethyl methyl ester
- Phosphonic acid, (hydroxymethyl)-, 2-((aminocarbonyl)oxy)ethyl propyl ester
Uniqueness
Phosphonic acid, (hydroxymethyl)-, 2-((aminocarbonyl)oxy)ethyl ethyl ester is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications where other compounds may not be as effective.
Propiedades
Número CAS |
72749-63-4 |
|---|---|
Fórmula molecular |
C6H14NO6P |
Peso molecular |
227.15 g/mol |
Nombre IUPAC |
2-[ethoxy(hydroxymethyl)phosphoryl]oxyethyl carbamate |
InChI |
InChI=1S/C6H14NO6P/c1-2-12-14(10,5-8)13-4-3-11-6(7)9/h8H,2-5H2,1H3,(H2,7,9) |
Clave InChI |
UCLMAMCZTXSICG-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(CO)OCCOC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Iodo-7H-pyrrolo[2,3-d]pyrimidine-7-acetic acid ethyl ester](/img/structure/B15344988.png)

